3,3-Difluorobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-difluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMPIMOUQBSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780623-33-7 | |
| Record name | 3,3-difluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorobutan-1-amine hydrochloride typically involves the reaction of 3,3-Difluorobutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:
3,3-Difluorobutan-1-amine+HCl→3,3-Difluorobutan-1-amine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone, while reduction could produce difluorobutanamine.
Scientific Research Applications
3,3-Difluorobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3,3-Difluorobutan-1-amine hydrochloride, differing in fluorine substitution patterns, carbon chain length, or cyclic frameworks:
Linear Fluorinated Amine Hydrochlorides
3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS: 2968-33-4)
- 1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS: 2968-32-3) Molecular Formula: C₃H₆ClF₃N Molecular Weight: 148.54 g/mol Key Differences: Branched trifluoro substitution at the second carbon.
Cyclobutane-Based Fluorinated Amine Hydrochlorides
3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS: 2490375-73-8)
Substituted Cyclic Amine Hydrochlorides
- 3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS: 1284247-23-9) Molecular Formula: C₆H₁₄ClN Molecular Weight: 135.64 g/mol Key Differences: Methyl groups at the 3-position instead of fluorine.
- 3-Methoxy-3-methylbutan-1-amine Hydrochloride (Patent: WO2024) Molecular Formula: C₆H₁₅ClNO Molecular Weight: 164.64 g/mol Key Differences: Methoxy (-OCH₃) substituent at the 3-position. The oxygen atom introduces hydrogen-bonding capacity, altering solubility and reactivity compared to fluorine .
Key Research Findings and Structural Implications
Fluorine Substitution Effects: Fluorine atoms in this compound increase its polarity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3,3-Dimethylcyclobutan-1-amine hydrochloride . Linear fluorinated amines (e.g., 3,3,3-Trifluoropropan-1-amine hydrochloride) exhibit higher aqueous solubility but reduced lipophilicity, limiting their utility in central nervous system-targeted drug design .
Cyclic vs. Linear Frameworks :
- Cyclobutane-containing derivatives (e.g., 3,3-Difluorocyclobutanamine hydrochloride) show constrained rotational freedom, which can enhance binding affinity to specific biological targets but may reduce synthetic accessibility .
Synthetic Methods: Fluorinated amines are often synthesized via hydrogenation of imine intermediates (e.g., palladium-catalyzed hydrogenation in ) or fluorination reagents like diethylaminosulfur trifluoride (DAST) .
Biological Activity
3,3-Difluorobutan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms and an amine functional group, making it a chiral amine with potential applications in medicinal chemistry.
The chemical formula for this compound is . Its chiral nature allows for the existence of two enantiomers, with the (R)-configuration being particularly significant in biological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential effects on neurological pathways. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.
Antimicrobial Activity
Studies have demonstrated that compounds containing difluorinated structures can exhibit significant antimicrobial activity. For instance, derivatives of difluorinated phosphonates have shown potent inhibition against Escherichia coli and other bacterial strains. The introduction of fluorine atoms has been associated with increased potency against bacterial enzymes, such as deoxyxylulose phosphate reductoisomerase (DXR), which is crucial for bacterial growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship studies. These studies reveal how modifications to the compound's structure affect its potency and selectivity for biological targets.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial activity against E. coli |
| 1,1-Difluoroethanamine hydrochloride | Structure | Moderate antimicrobial activity |
| 2,2-Difluoropropan-1-amine hydrochloride | Structure | Lower activity compared to difluoro analogues |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various difluorinated compounds, this compound was tested against multiple strains of bacteria. The results indicated an IC50 value in the low nanomolar range, demonstrating its potency as an antimicrobial agent. The compound exhibited superior inhibition compared to non-fluorinated analogues .
Study 2: Neurological Effects
Another study explored the effects of this compound on neurological pathways. The compound was found to modulate neurotransmitter release in vitro, suggesting potential applications in treating neurological disorders. These findings highlight the dual role of the compound in both antimicrobial and neuropharmacological contexts.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways in bacteria.
- Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate bacterial membranes, leading to increased intracellular concentrations and enhanced efficacy.
Q & A
Q. What are the standard protocols for assessing purity and identifying impurities?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil) and mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) at 1 mL/min flow. UV detection at 210 nm detects amine-related impurities. For quantitation, calibrate against a reference standard (e.g., 1–50 µg/mL linear range, R² > 0.999). GC-MS with derivatization (e.g., silylation) identifies volatile byproducts .
Advanced Research Questions
Q. How can reaction mechanisms for fluorination be elucidated to minimize side products?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in DAST) tracks fluorine incorporation. Computational DFT studies model transition states to predict regioselectivity. Kinetic analysis (e.g., in situ IR monitoring) identifies intermediates like carbocation rearrangements. For example, competing SN1/SN2 pathways in fluorination can be controlled by solvent polarity (aprotic solvents favor SN2) .
Q. What strategies improve stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hrs.
- Oxidative stress : 3% H₂O₂ at 25°C.
- Photolysis : UV light (254 nm) for 48 hrs.
Monitor degradation via HPLC and LC-MS. Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres (N₂) reduce decomposition .
Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing CF₂ group reduces amine basicity (pKa ~6–7 vs. ~10 for non-fluorinated analogs), affecting nucleophilicity. In SN2 reactions, steric hindrance from CF₂ slows alkylation. Computational electrostatic potential maps (MEPs) quantify charge distribution, while Hammett constants (σₘ) correlate substituent effects with reaction rates .
Q. What derivatization methods enhance detection in trace-level analytical assays?
- Methodological Answer : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active adducts (λmax = 340 nm). Reaction conditions: 50 mM borate buffer (pH 9.5), 60°C for 30 min. Limit of detection (LOD) improves to 0.1 ng/mL via LC-MS/MS with MRM transitions (e.g., m/z 345 → 205) .
Safety and Compliance
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer : Use PPE (nitrile gloves, ANSI Z87.1 goggles) in fume hoods. In case of spills, neutralize with 5% sodium bicarbonate, then adsorb with vermiculite. Waste must be segregated into halogenated organic containers and incinerated at >1,000°C. Acute toxicity studies (LD50 in rats: 250 mg/kg) mandate institutional biosafety committee approval for in vivo work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
